molecular formula C8H11NO2 B3178709 1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid CAS No. 71959-94-9

1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3178709
CAS No.: 71959-94-9
M. Wt: 153.18 g/mol
InChI Key: MIKOZAZRIJWWRE-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid (CAS: 71959-94-9) is a substituted pyrrole derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. It is characterized by three methyl groups at the 1, 2, and 4 positions of the pyrrole ring and a carboxylic acid group at position 2. This compound is primarily used in research settings for chemical synthesis and pharmacological studies, with a purity typically exceeding 97% .

Properties

IUPAC Name

1,2,4-trimethylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-9(3)6(2)7(5)8(10)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKOZAZRIJWWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501665
Record name 1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71959-94-9
Record name 1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.

Scientific Research Applications

Pharmaceutical Applications

TMPCA has garnered attention in pharmaceutical research due to its structural similarity to biologically active compounds. Its applications include:

  • Antimicrobial Activity : Studies have demonstrated that TMPCA exhibits antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations.
  • Anti-inflammatory Properties : Research indicates that compounds similar to TMPCA can modulate inflammatory pathways, suggesting potential use in anti-inflammatory drug development.

Agrochemical Applications

In the field of agrochemicals, TMPCA can be utilized for:

  • Pesticide Development : The compound's ability to disrupt biological processes in pests positions it as a potential active ingredient in insecticides or herbicides.
  • Plant Growth Regulators : TMPCA may enhance plant growth or stress resistance, contributing to more sustainable agricultural practices.

Materials Science

TMPCA's unique chemical structure allows for various applications in materials science:

  • Polymer Synthesis : It can serve as a monomer in the synthesis of novel polymers with tailored properties for specific applications, including coatings and adhesives.
  • Dyes and Pigments : The compound can be modified to produce dyes with desirable optical properties for use in textiles and plastics.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of TMPCA derivatives against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Plant Growth Regulation

Research conducted by agricultural scientists demonstrated that TMPCA applied at specific concentrations enhanced root development and overall plant vigor in tomato plants under drought conditions. This suggests its utility as a natural growth regulator.

Data Table of Applications

Application AreaSpecific Use CasePotential Benefits
PharmaceuticalsAntimicrobial agentsCombat antibiotic resistance
Anti-inflammatory drugsReduce inflammation
AgrochemicalsPesticidesTarget specific pests
Plant growth regulatorsEnhance crop yield
Materials SciencePolymer synthesisCustomizable material properties
Dyes and pigmentsImproved colorfastness

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Requires solvents like DMSO for stock solutions (10 mM). Ultrasonication and heating to 37°C enhance dissolution .
  • Storage : Stable at room temperature (RT) for short-term; long-term storage at -20°C or -80°C is recommended .

Comparison with Structural Analogs

The following table compares 1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid with structurally related pyrrole derivatives, highlighting differences in substituents, molecular properties, and research applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Properties/Applications
This compound 71959-94-9 C₈H₁₁NO₂ 153.18 1,2,4-trimethyl, 3-carboxylic acid >97% High solubility in DMSO; research intermediate
5-Bromo-1,2,4-trimethyl-1H-pyrrole-3-carboxylic acid 1780170-17-3 C₈H₁₀BrNO₂ 232.08 5-bromo, 1,2,4-trimethyl, 3-carboxylic acid N/A Bromine enhances electrophilicity; potential halogen bonding in drug design
5-(4-Methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid 724744-85-8 C₁₄H₁₅NO₃ 245.27 5-(4-methoxyphenyl), 1,2-dimethyl ≥95% Increased lipophilicity; aryl group may improve target binding
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1638760-65-2 C₁₀H₈BrN₂O₂ 283.09 3-bromo, fused pyridine ring, methyl ester 97% Broader aromatic system; ester group modifies reactivity

Structural and Functional Insights

Substituent Effects: Methyl Groups: The three methyl groups in the parent compound enhance steric bulk and lipophilicity compared to analogs like 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, which replaces one methyl with a methoxyphenyl group. This substitution increases molecular weight and may alter pharmacokinetic properties .

Solubility and Stability :

  • The parent compound’s solubility in DMSO contrasts with brominated analogs, which may require alternative solvents due to higher molecular weight and polarity differences.
  • Storage conditions vary; the parent compound is stable at RT, whereas brominated derivatives may require stricter temperature control .

Research Applications :

  • Parent Compound : Widely used as a synthetic intermediate due to its straightforward functionalization .
  • Methoxyphenyl Analog : The aryl group could make it suitable for studies targeting aromatic receptor sites .
  • Brominated Derivatives : Valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for generating complex heterocycles .

Biological Activity

1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound has been investigated for its role in inhibiting viral infections, specifically hepatitis B virus (HBV), and its broader implications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N O₂. The presence of the carboxylic acid functional group contributes to its biological activity by enabling interactions with various biological targets.

Recent studies have highlighted the compound's role as an inhibitor of capsid protein assembly in HBV. This mechanism is crucial because HBV relies on the assembly of its capsid protein for replication. By disrupting this process, this compound can potentially reduce viral load and improve treatment outcomes for chronic hepatitis B patients .

Antiviral Properties

  • Inhibition of Hepatitis B Virus : The compound has been shown to inhibit the assembly of HBV capsid proteins, which is essential for the virus's replication cycle. This was demonstrated in a study where derivatives of this compound were synthesized and tested for their ability to block HBV protein assembly .
  • Potential Against Other Viruses : While most research has focused on HBV, there is potential for similar mechanisms against other viral infections due to the structural similarities in viral capsid assembly processes.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit antimicrobial properties against various pathogens. This includes activity against bacterial strains that are significant in clinical settings .

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

StudyFocusFindings
Mayur Brahmania et al.Antiviral ActivityIdentified as a capsid protein assembly inhibitor with significant activity against HBV .
Xia et al.Antitumor ActivityRelated pyrrole compounds showed potential in inducing apoptosis in cancer cell lines .
Niculescu-Duvaz et al.Anticancer PotentialDemonstrated significant inhibition against A549 lung cancer cell lines with related compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents : Variations in the methyl groups on the pyrrole ring and modifications to the carboxylic acid can enhance or diminish biological activity.
  • Functional Groups : The presence of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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